5-Methyl-3-isoxazolepropionic acid

Beschreibung

Eigenschaften

IUPAC Name |

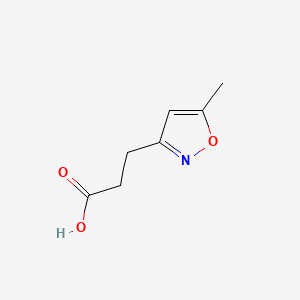

3-(5-methyl-1,2-oxazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5-4-6(8-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJUUJCTQWMNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230063 | |

| Record name | 5-Methyl-3-isoxazolepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80073-32-1 | |

| Record name | 5-Methyl-3-isoxazolepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080073321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-isoxazolepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Overview

A stable isotope dilution method was developed to synthesize MeIPA from succinylacetone and succinylacetoacetate. These precursors undergo cyclization with hydroxylamine-HCl (pH < 3, 80°C) to form 5(3)-methyl-3(5)-isoxazolepropionic acid.

Key Steps and Conditions

-

Precursor Activation : Succinylacetone derivatives are dissolved in diethyl ether.

-

Cyclization : Treated with hydroxylamine-HCl at 80°C for 1–2 hours.

-

Derivatization : Tertiary butyldimethylsilyl (TBDMS) derivatives are prepared using N-methyl-N-t-butyldimethylsilyl-trifluoroacetamide (MTBSTFA) for gas chromatography–mass spectrometry (GC-MS) analysis.

Analytical Validation

-

Sensitivity : Detects concentrations as low as 10 nmol/L in physiological samples.

-

Isotope Dilution : (15N)-labeled MeIPA serves as an internal standard for quantification.

Three-Step Synthesis from Ethyl Acetate and Acetonitrile

Reaction Pathway

This method avoids toxic solvents (e.g., chloroform) and involves:

-

Formation of Acetyl Acetonitrile :

-

Hydrazone Formation :

-

Ring-Closure with Hydroxylamine :

Process Advantages

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Byproduct Management

Analyse Chemischer Reaktionen

5-Methyl-3-isoxazolepropionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

1.1 Mechanism of Action

5-Methyl-3-isoxazolepropionic acid acts primarily as an agonist at AMPA receptors, leading to the influx of sodium ions into neurons and subsequent depolarization. This action is crucial for synaptic transmission and is implicated in learning and memory processes.

1.2 Research on Neurodegenerative Diseases

Recent studies have explored the role of AMPA receptors in neurodegenerative conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). Research indicates that modulation of AMPA receptor activity can influence neuroinflammation and neuronal survival. For example, AMPA receptor antagonists have been investigated for their potential to reduce excitotoxicity associated with these diseases .

1.3 Anti-AMPAR Encephalitis

Anti-AMPAR encephalitis is an autoimmune disorder where antibodies target AMPA receptors, leading to neurological symptoms. Treatment often involves immunotherapy, including corticosteroids like methylprednisolone, which have shown effectiveness in restoring cognitive function in affected patients .

Clinical Applications

2.1 Treatment Protocols

Clinical studies have demonstrated that this compound can be used in treatment protocols for various conditions involving synaptic dysfunction. For instance, it has been utilized in treatment regimens for patients diagnosed with anti-AMPAR encephalitis, where rapid intervention with immunotherapy has led to significant recovery outcomes .

2.2 Prognostic Analysis

A comprehensive review highlighted that early diagnosis and treatment with compounds affecting AMPA receptor activity can lead to improved prognostic outcomes in patients suffering from autoimmune-mediated neurological disorders . The study reported a notable improvement rate among treated patients, emphasizing the importance of timely intervention.

Agricultural Applications

3.1 Herbicide Development

Beyond its neurological implications, this compound derivatives have been explored for use in agricultural chemistry as potential herbicides. The compound's ability to modulate plant growth responses through glutamate receptor-like mechanisms presents opportunities for developing selective herbicides that target specific weed species while minimizing harm to crops .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-Methyl-3-isoxazolepropionic acid involves its binding to the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This binding induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of sodium ions. This results in depolarization of the postsynaptic membrane and the propagation of excitatory signals in the central nervous system . The compound’s effects are mediated through its interaction with specific subunits of the receptor, which are involved in synaptic plasticity and neurotransmission .

Vergleich Mit ähnlichen Verbindungen

5-Methyl-3-isoxazolepropionic acid is similar to other compounds that act on glutamate receptors, such as:

N-Methyl-D-aspartic acid (NMDA): Another agonist for a different subtype of ionotropic glutamate receptors, known for its role in synaptic plasticity and memory formation.

Kainic Acid: An agonist for kainate receptors, another subtype of ionotropic glutamate receptors, involved in excitatory neurotransmission.

Quisqualic Acid: A compound that acts on both alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and metabotropic glutamate receptors.

The uniqueness of this compound lies in its selective activation of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, making it a valuable tool for studying this specific receptor subtype and its associated physiological and pathological processes.

Biologische Aktivität

5-Methyl-3-isoxazolepropionic acid (also known as AMPA) is a potent agonist at the AMPA subtype of central excitatory amino acid receptors, which play a critical role in fast synaptic transmission in the central nervous system. This article explores the biological activity of AMPA, focusing on its mechanisms of action, clinical implications, and recent research findings.

AMPA receptors (AMPARs) are ionotropic glutamate receptors that mediate excitatory neurotransmission. Upon binding of glutamate or AMPA, these receptors undergo conformational changes that allow the influx of sodium (Na) and calcium (Ca) ions into the neuron, leading to depolarization and synaptic transmission.

Key Functions:

- Synaptic Plasticity: AMPARs are essential for long-term potentiation (LTP), a cellular mechanism underlying learning and memory. The trafficking of AMPARs to and from the synaptic membrane is regulated by intracellular calcium levels and various signaling pathways, including those involving Ca/calmodulin-dependent protein kinase II (CaMKII) .

- Neurotransmitter Interaction: AMPARs interact with other neurotransmitter systems and proteins that modulate their function, contributing to complex neuronal signaling networks .

Clinical Implications

AMPA receptor activity has been implicated in various neurological conditions. Dysregulation of AMPARs can lead to excitotoxicity, which is associated with neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. Moreover, autoimmune encephalitis related to anti-AMPA receptor antibodies has emerged as a significant clinical concern.

Case Studies

-

Anti-AMPA Receptor Encephalitis:

- A notable case involved a patient with myasthenia gravis who developed anti-AMPA receptor encephalitis post-thymoma treatment. The patient exhibited severe cognitive decline but showed significant recovery following immunotherapy . This case highlights the importance of early diagnosis and treatment in managing autoimmune responses against AMPARs.

- Prognostic Analysis:

Research Findings

Recent studies have focused on the relationship between AMPAR density and functional connectivity in the brain. A study using positron emission tomography (PET) demonstrated a strong correlation between AMPAR density and both local and global functional connectivity metrics in healthy individuals . This suggests that AMPARs play a crucial role in maintaining effective communication within neural networks.

Data Summary

Q & A

Q. What is the role of 5-methyl-3-isoxazolepropionic acid (AMPA) in synaptic plasticity, and what experimental methods are used to study its effects?

AMPA receptors mediate fast excitatory synaptic transmission and are critical for long-term potentiation (LTP), a cellular mechanism underlying learning and memory. To study their role in synaptic plasticity, researchers employ electrophysiological techniques such as patch-clamp recordings to measure receptor activation kinetics and synaptic currents . Additionally, immunocytochemistry and fluorescence microscopy are used to visualize receptor trafficking to postsynaptic densities during LTP induction .

Q. What are the standard methodologies for synthesizing this compound derivatives, and how are their purities validated?

Synthesis often involves heterocyclization reactions, such as the condensation of chloroximes with active methylene nitriles under basic conditions . Purity and structural integrity are validated using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy (e.g., characteristic shifts for methoxy or isoxazole protons), and mass spectrometry (MS) .

Q. How can researchers effectively search for literature on AMPA receptor ligands like this compound in academic databases?

Use PubMed’s MeSH (Medical Subject Headings) database with terms like “alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid” or “AMPA receptors” to filter relevant studies. Combine with keywords like “synaptic trafficking” or “structure-activity relationship” for specificity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in AMPA receptor trafficking studies, particularly regarding interactor proteins?

Discrepancies in receptor trafficking mechanisms (e.g., conflicting roles of TARP subunits) can be addressed via knockout/knockdown models (CRISPR/Cas9) combined with co-immunoprecipitation (Co-IP) to identify protein interactions. Quantitative proteomics (e.g., SILAC) further clarifies temporal changes in interactome composition during synaptic activity .

Q. How can researchers optimize heterologous expression systems (e.g., HEK293 cells) for electrophysiological characterization of AMPA receptor variants?

Codon-optimize receptor subunit genes for mammalian expression and co-transfect with auxiliary proteins (e.g., TARPs) to enhance surface expression. Use voltage-clamp fluorometry to correlate conformational changes with ionic currents, and employ rapid solution exchange systems to mimic synaptic glutamate transients .

Q. What computational and structural biology approaches are used to predict ligand-binding dynamics of this compound analogs?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model ligand-receptor interactions, focusing on the agonist-binding domain (ABD). Cryo-EM structures of AMPA receptors in complex with analogs provide atomic-level insights into binding poses and activation mechanisms .

Q. How do researchers address batch-to-batch variability in synthetic this compound derivatives for pharmacological assays?

Implement strict quality control protocols:

Q. What experimental designs are recommended to study the neuroprotective or excitotoxic effects of AMPA receptor overactivation?

Use organotypic hippocampal slice cultures exposed to oxygen-glucose deprivation (OGD) to model ischemic injury. Quantify cell death via propidium iodide staining and correlate with AMPA receptor currents (recorded via electrophysiology). Pharmacological inhibition (e.g., NBQX) or subunit-selective antagonists isolate receptor-specific contributions .

Methodological Challenges and Solutions

Q. How can researchers reconcile discrepancies in AMPA receptor subunit expression profiles across different brain regions?

Combine region-specific RNA sequencing (e.g., Allen Brain Atlas) with single-cell PCR to map subunit diversity. Validate protein expression using subunit-specific antibodies in immunohistochemistry .

Q. What strategies mitigate off-target effects when using this compound analogs in vivo?

- Employ conditional knockout models (Cre-loxP) to restrict receptor modulation to specific cell types.

- Use photoactivatable caged compounds for spatiotemporally controlled activation .

- Validate specificity via radioligand binding assays against related glutamate receptors (e.g., NMDA, kainate) .

Data Integration and Trends

Q. How can biochemical data on AMPA receptor interactomes be integrated with systems neuroscience datasets?

Leverage bioinformatics tools (e.g., STRING, GeneMANIA) to construct protein interaction networks. Cross-reference with transcriptomic data (e.g., GEO datasets) to identify co-regulated pathways in neurological diseases .

Q. Why are certain AMPA receptor ligands underrepresented in funding priorities despite their therapeutic potential?

Preclinical studies often focus on basic mechanisms rather than translational applications. Advocacy through interdisciplinary consortia (e.g., combining molecular pharmacologists and clinical neurologists) can highlight their relevance in drug development for epilepsy or cognitive disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.